N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide
Brand Name: Vulcanchem
CAS No.: 1020453-15-9
VCID: VC4337364
InChI: InChI=1S/C14H14ClN3O2S/c1-2-13(19)16-14-11-7-21(20)8-12(11)17-18(14)10-5-3-4-9(15)6-10/h3-6H,2,7-8H2,1H3,(H,16,19)
SMILES: CCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC(=CC=C3)Cl
Molecular Formula: C14H14ClN3O2S
Molecular Weight: 323.8

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide

CAS No.: 1020453-15-9

Cat. No.: VC4337364

Molecular Formula: C14H14ClN3O2S

Molecular Weight: 323.8

* For research use only. Not for human or veterinary use.

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide - 1020453-15-9

Specification

CAS No. 1020453-15-9
Molecular Formula C14H14ClN3O2S
Molecular Weight 323.8
IUPAC Name N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Standard InChI InChI=1S/C14H14ClN3O2S/c1-2-13(19)16-14-11-7-21(20)8-12(11)17-18(14)10-5-3-4-9(15)6-10/h3-6H,2,7-8H2,1H3,(H,16,19)
Standard InChI Key HJABIYJRZIWBLB-UHFFFAOYSA-N
SMILES CCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC(=CC=C3)Cl

Introduction

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazoles. This compound is characterized by its unique molecular structure, which incorporates a thieno-pyrazole core, a chlorophenyl substituent, and an amide functional group. The molecular formula of this compound is C16H15ClN4O2S, with an approximate molecular weight of 334.83 g/mol.

Synthesis

The synthesis of N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide typically involves multi-step organic synthesis techniques. The general approach includes:

  • Preparation of Precursors: Starting from simpler compounds such as chlorophenyl derivatives.

  • Formation of Thieno-Pyrazole Core: Utilizing cyclization reactions to form the thieno-pyrazole framework.

  • Introduction of Amide Group: Reacting the thieno-pyrazole intermediate with propionic acid derivatives to introduce the amide functionality.

  • Purification: Employing chromatography techniques to isolate and purify the final product.

Specific reaction conditions such as temperature control, solvent choice, and pH are crucial for optimizing yields and ensuring purity.

Biological Activity and Applications

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide has garnered attention in medicinal chemistry due to its potential biological activities:

  • Anti-inflammatory Properties: Compounds in the thieno[3,4-c]pyrazole class have been explored for their anti-inflammatory effects.

  • Anticancer Activity: The presence of the chlorophenyl group suggests potential applications in developing anticancer agents.

Characterization Techniques

To confirm the structure and purity of N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide, various characterization techniques are employed:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)To determine molecular structure and confirm purity
Mass Spectrometry (MS)To analyze molecular weight and composition
Infrared Spectroscopy (IR)To identify functional groups present in the compound

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